1-(2,2-Diethoxyethyl)pyrrolidine

Description

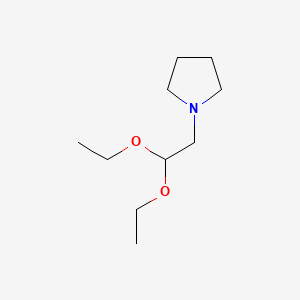

1-(2,2-Diethoxyethyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a diethoxyethyl group (-CH2-C(OCH2CH3)2). This compound is primarily utilized as a building block in organic synthesis due to its reactive amine group and ether functionalities, which enhance solubility in polar solvents .

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFLZPWAPYSHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177667 | |

| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23098-07-9 | |

| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023098079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidineacetalaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Bulk manufacturing often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogenated compounds, nucleophiles, organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrrolidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1-(2,2-Diethoxyethyl)pyrrolidine and analogous compounds:

Key Research Findings

- Lipophilicity and Surfactant Properties: The dodecyloxyethyl substituent in 1-(2-(Dodecyloxy)ethyl)pyrrolidine hydrochloride confers significant lipophilicity, making it effective in stabilizing nanoparticles and enhancing drug bioavailability . In contrast, the diethoxyethyl group in the target compound balances polarity and organic solubility, favoring synthetic versatility .

- Isomer Differentiation : Pyrrolidine analogues with diphenylethyl groups (e.g., 1-(1,2-diphenylethyl)pyrrolidine) exhibit distinct analytical profiles (e.g., HR-ESI-MS, NMR) compared to their 2,2-diphenylethyl isomers, critical for forensic identification of psychoactive substances .

- Hydrogen Bonding and Reactivity : Hydroxyethyl-substituted derivatives (e.g., 2-(2-Hydroxyethyl)-1-methylpyrrolidine) demonstrate enhanced hydrogen bonding, improving solubility in aqueous formulations . The diethoxyethyl group, while less polar, offers ether-mediated reactivity in cross-coupling reactions .

- Safety Profiles: Pyrrolidine derivatives with unsaturated acyl chains (e.g., 1-(2,4-dodecadienoyl)-pyrrolidine) may trigger structural alerts for toxicity, whereas saturated ether-linked derivatives like this compound are predicted as negative for such risks .

Biological Activity

1-(2,2-Diethoxyethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C10H21NO2

- Molecular Weight : 187.28 g/mol

- CAS Number : 23098-07-9

This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors. Its role in biochemical reactions is significant, particularly concerning enzyme modulation and cellular signaling pathways.

Target Interactions

This compound interacts with several biological targets:

- Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of many substances. The compound can either inhibit or activate these enzymes, affecting the metabolism of other drugs and compounds.

- G-Protein Coupled Receptors (GPCRs) : It modulates the activity of GPCRs, influencing downstream signaling pathways that are vital in various physiological processes.

Biochemical Pathways

The compound affects multiple biochemical pathways, leading to a variety of biological effects:

- Enzyme Activity Modulation : Binding to cytochrome P450 can alter catalytic activities, impacting drug metabolism and detoxification processes.

- Cell Signaling Alterations : By influencing GPCR activity, it can affect cellular responses to hormones and neurotransmitters.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability:

- Absorption and Distribution : The compound's ability to cross cell membranes is facilitated by interactions with transport proteins. Its distribution within tissues is influenced by its chemical properties and binding affinities.

- Metabolic Pathways : Primarily metabolized by cytochrome P450 enzymes, it undergoes oxidation to form more polar metabolites for excretion.

Cytotoxicity Studies

Research has demonstrated varying cytotoxic effects of pyrrolidine derivatives on cancerous versus normal cell lines. A study indicated that certain pyrrolidine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells .

| Compound | IC50 (µM) in Cancer Cells | IC50 (µM) in Normal Cells |

|---|---|---|

| Pyrrolidine A | 15 | >100 |

| Pyrrolidine B | 20 | >100 |

| This compound | 25 | >100 |

This selective toxicity suggests potential therapeutic applications in cancer treatment.

Dosage Effects in Animal Models

In animal studies, the effects of this compound were found to be dose-dependent. Low doses showed minimal toxicity with no significant physiological changes observed, while higher doses resulted in notable biological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : Research focused on the compound's interaction with cytochrome P450 enzymes showed that it could significantly alter enzyme kinetics, suggesting a potential role in drug-drug interactions.

- Cancer Treatment Applications : Investigations into its cytotoxic effects revealed promising results for use as an adjunct therapy in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.